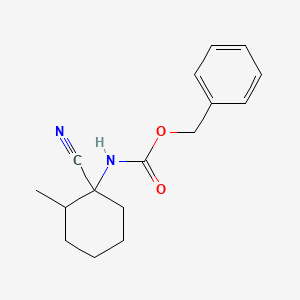
Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbamates, such as BNMC, often involves amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Chemical Reactions Analysis
Carbamates, including BNMC, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . Also, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .Applications De Recherche Scientifique
BNCMC has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as an inhibitor of enzymes, and as a substrate for a variety of biochemical reactions. It has also been used in the study of the structure and function of proteins and in the study of cell signaling pathways.
Mécanisme D'action
The mechanism of action of BNCMC is not fully understood. However, it is believed that the compound binds to proteins and enzymes and inhibits their activity. This inhibition of activity is believed to be the result of the compound's ability to form strong hydrogen bonds with the proteins or enzymes. Additionally, BNCMC is believed to interfere with the binding of other molecules to the proteins or enzymes, thus preventing them from functioning properly.
Biochemical and Physiological Effects
BNCMC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, interfere with the binding of other molecules to proteins, and inhibit the activity of certain cell signaling pathways. Additionally, BNCMC has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
BNCMC has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to obtain compound, and it has a wide range of biochemical and physiological effects. Additionally, it is a relatively stable compound and can be stored for long periods of time. The main limitation of BNCMC is that it is a relatively toxic compound and should be handled with care.
Orientations Futures
The potential future directions for BNCMC include further research into its mechanism of action, its effects on different cell signaling pathways, and its ability to inhibit the growth of certain bacteria and fungi. Additionally, further research could be done into the use of BNCMC as a reagent for the synthesis of other compounds and as an inhibitor of enzymes. Finally, further research could be done into the potential therapeutic applications of BNCMC.
Méthodes De Synthèse
BNCMC is synthesized by a two-step process. The first step involves the reaction of benzyl alcohol with 1-cyano-2-methylcyclohexanol in the presence of an acid catalyst. This reaction produces the desired product, BNCMC, and a byproduct, water. The second step involves the hydrolysis of BNCMC to produce the desired product, BNCMC, and a byproduct, benzyl alcohol.
Propriétés
IUPAC Name |
benzyl N-(1-cyano-2-methylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13-7-5-6-10-16(13,12-17)18-15(19)20-11-14-8-3-2-4-9-14/h2-4,8-9,13H,5-7,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIBRELKSQELBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C#N)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350748.png)
![4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350753.png)
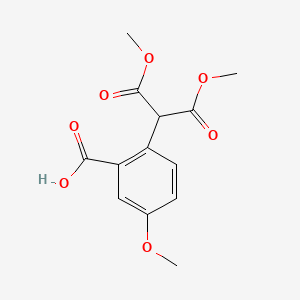
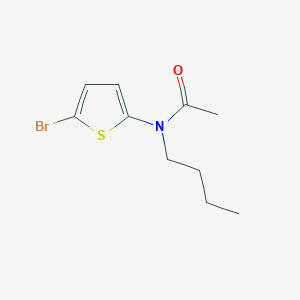
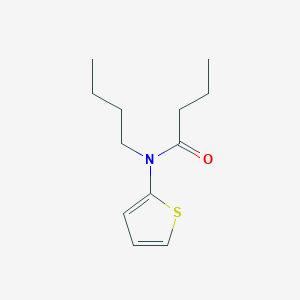
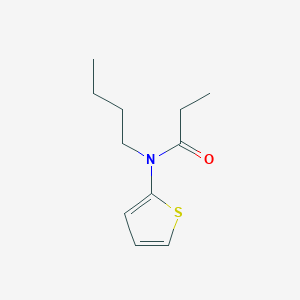

![1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide](/img/structure/B6350805.png)
![1-[(Pyridin-4-ylmethyl)amino]cyclohexane-1-carboxamide](/img/structure/B6350808.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350815.png)

![Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350822.png)
![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B6350830.png)
![2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350835.png)
